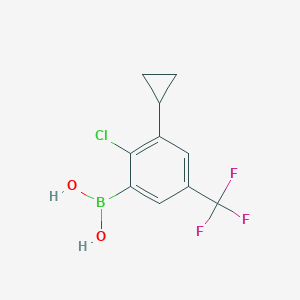
2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3,5-dichloroaniline. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminotriazine derivative, while oxidation might produce a triazine oxide.
Applications De Recherche Scientifique
2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-(4-chlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(2,4-dichlorophenyl)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine is unique due to the specific arrangement of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
62144-20-1 |
|---|---|
Formule moléculaire |
C9H3Cl4N3 |
Poids moléculaire |
294.9 g/mol |
Nom IUPAC |
2,4-dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H3Cl4N3/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H |
Clé InChI |
BODHMBNUPDISMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)





![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
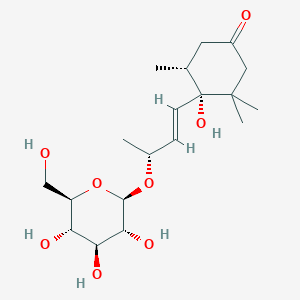
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)
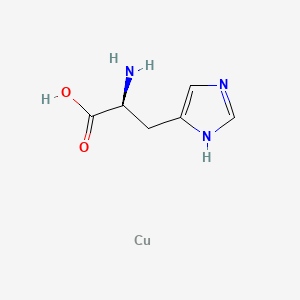
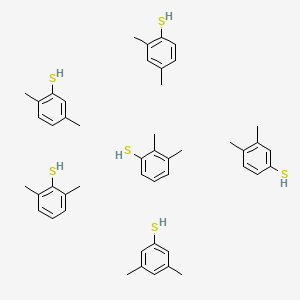
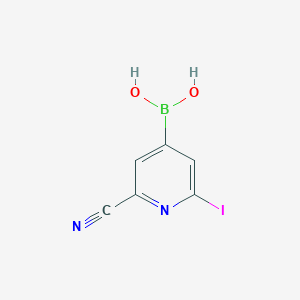
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
